Differentiation #1: PEG5 Linker Length Provides Optimal Spatial Bridging for PROTAC Ternary Complex Formation
Cbz-NH-PEG5-C2-acid provides a PEG5 spacer with a 16-18 atom backbone. This specific length is not arbitrary; it falls within the empirically determined optimal range for inducing efficient E3 ligase-target protein proximity in numerous PROTAC systems. In a landmark study, systematic variation of linker length revealed that a 16-atom chain was optimal for maximal estrogen receptor (ER-α) degradation. Linkers shorter or longer than this 'sweet spot' exhibited a sharp decrease in degradation activity. [1] While this is a class-level inference for PROTAC linkers of this specific length, it underscores the unique positioning of the PEG5 scaffold for achieving the optimal ~20-30 Å distance required for productive ternary complex stabilization and ubiquitination. [2]
| Evidence Dimension | Linker Backbone Atom Count & Degradation Efficacy |
|---|---|
| Target Compound Data | PEG5 provides a 16-18 atom backbone length. |
| Comparator Or Baseline | PEG4 (14-16 atoms) and PEG6 (18-20 atoms) backbones. |
| Quantified Difference | An optimal 16-atom linker was found to induce near-complete target degradation, while linkers varying by ±2 atoms showed significantly reduced or ablated activity in an ER-α PROTAC model. [1] |
| Conditions | ER-α degradation assay in cultured cells (Western blot analysis). [1] |
Why This Matters
Selecting the PEG5 length maximizes the probability of achieving a functional PROTAC in initial screening libraries, reducing the need for extensive and costly linker SAR exploration.
- [1] Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. View Source
- [2] Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. View Source
